

A Meta-Analysis of Aloglitazar's Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: Aloglitazar

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This guide provides a comprehensive meta-analysis of the clinical trial data for **Aloglitazar**, a dual peroxisome proliferator-activated receptor (PPAR)- α and PPAR- γ agonist. The development of **Aloglitazar** was discontinued due to an unfavorable benefit-risk profile, specifically a lack of cardiovascular efficacy and the emergence of safety concerns in the AleCardio trial.^{[1][2]} This analysis offers a comparative look at its performance against a placebo and other classes of drugs for type 2 diabetes, supported by experimental data from key clinical trials.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of **Aloglitazar** and its comparators.

Table 1: Glycemic and Metabolic Efficacy

Drug Class	Drug	Trial	Change in HbA1c (%) (Drug vs. Placebo/Comparator)	Change in Fasting Plasma Glucose (mg/dL) (Drug vs. Placebo)	Change in Body Weight (kg) (Drug vs. Placebo)
Dual PPAR- α /y Agonist	Aleglitazar 150 μ g	AleCardio[3]	-0.60 (vs. Placebo)	Significant decrease (vs. Placebo)[4]	+1.37 (vs. Placebo)[5]
Aleglitazar 150 μ g	SYNCHRON Y[6]	-0.85 (vs. Placebo)	Not Reported	+0.52 (vs. Placebo)	
Thiazolidinedione (PPAR-y Agonist)	Pioglitazone 45 mg	SYNCHRON Y[7]	Not Directly Compared to Placebo	Not Reported	+1.06
SGLT2 Inhibitor	Canagliflozin 100/300 mg	CANVAS[8]	-0.65 / -0.73 (vs. Placebo)	-1.25 / -1.61 mmol/L (vs. Placebo)	-1.9 / -2.4 % (vs. Placebo)
Dapagliflozin 10 mg	DECLARE-TIMI 58[9]	Lower than Placebo	Not Reported	Lower than Placebo	
GLP-1 Receptor Agonist	Semaglutide 0.5/1.0 mg	SUSTAIN-6[10]	-0.7 / -1.0 (vs. Placebo)	Not Reported	-2.9 / -4.3 (vs. Placebo)
Liraglutide 1.8 mg	LEADER[11]	Reduced vs. Placebo	Not Reported	Reduced vs. Placebo	

Table 2: Lipid Profile Modification

Drug Class	Drug	Trial	Change in HDL-C (%) (Drug vs. Placebo)	Change in LDL-C (%) (Drug vs. Placebo)	Change in Triglycerides (%) (Drug vs. Placebo)
Dual PPAR- α /y Agonist	Aleglitazar 150 μ g	AleCardio[3]	+3.7	Increased	Decreased
Aleglitazar 150 μ g	Primate Model[12]	+125	-41	-89	
Thiazolidinedione (PPAR- γ Agonist)	Pioglitazone	General[1]	Modest Increase	Generally Neutral or Small Increase	Modest Decrease
SGLT2 Inhibitor	Canagliflozin	General	Small Increase	Small Increase	Small Decrease
Dapagliflozin	General	Small Increase	Small Increase	Small Decrease	
GLP-1 Receptor Agonist	Semaglutide	General	Neutral to Small Increase	Small Decrease	Small to Moderate Decrease
Liraglutide	LEADER[13]	Improved vs. Placebo	Improved vs. Placebo	Improved vs. Placebo	

Table 3: Key Adverse Events

Drug Class	Drug	Trial	Hypoglycemia (Drug vs. Placebo)	Heart Failure (Drug vs. Placebo)	Bone Fractures (Drug vs. Placebo)	Gastrointestinal Hemorrhage (Drug vs. Placebo)
Dual PPAR- α/γ Agonist	Alogliptazar 150 μ g	AleCardio[14]	Increased	3.4% vs. 2.8%	Increased[2]	2.4% vs. 1.7%
Alogliptazar 150 μ g	Pooled Analysis[5]	7.8% vs. 1.7%	No reports of congestive heart failure	Not Reported	Not Reported	
Thiazolidinedione (PPAR- γ Agonist)	Pioglitazone	General[1]	Low risk as monotherapy	Increased risk	Increased risk	Not a commonly reported side effect
SGLT2 Inhibitor	Canagliflozin	CANVAS[15]	Low risk	33% risk reduction in hospitalization	Increased risk of amputation	Not a commonly reported side effect
Dapagliflozin	DECLARE-TIMI 58[16]	Less frequent than placebo	Reduction in hospitalization	No difference	Not a commonly reported side effect	
GLP-1 Receptor Agonist	Semaglutide	SUSTAIN-6[10]	8.3-10.7% vs. 5.3%	Not Reported	Not Reported	Nausea was common
Liraglutide	LEADER[17]	Severe hypoglycemia more common	Non-significant reduction in	Not Reported	Acute gallstone disease	

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Experimental Protocols

Aleglitazar: AleCardio Trial (NCT01042769)[14][18]

- Objective: To determine if **Aleglitazar** reduces cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[18]
- Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][18]
- Participants: 7,226 patients hospitalized for ACS (myocardial infarction or unstable angina) with type 2 diabetes.[14][18]
- Intervention: **Aleglitazar** 150 µg daily or placebo, in addition to standard medical therapy.[14]
- Primary Efficacy Endpoint: Time to the first event of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
- Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function. [14]
- Inclusion Criteria (General): Hospitalization for ACS with established or newly diagnosed type 2 diabetes.[19]
- Exclusion Criteria (General): Specific contraindications to the study drug or conditions that could interfere with the study's conduct or interpretation.[19]

Aleglitazar: SYNCHRONY Trial (NCT00388518)[6]

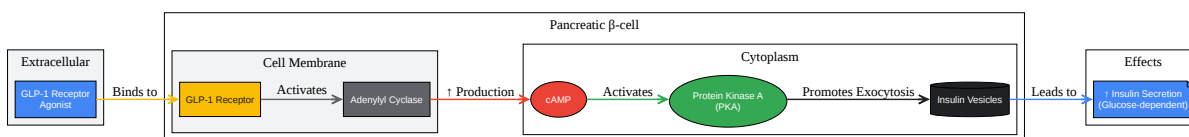
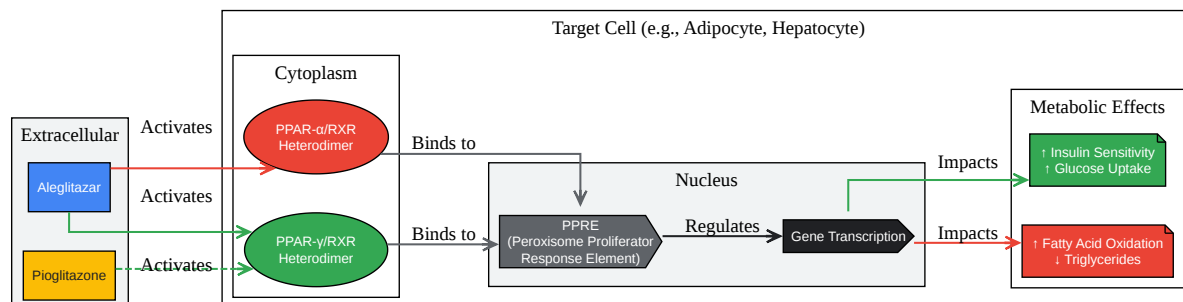
- Objective: To establish the glucose-lowering and lipid-modifying effects, and safety profile of **Aleglitazar**. [6]
- Design: Phase 2, randomized, double-blind, dose-ranging study with an open-label comparator.[6]
- Participants: 332 patients with type 2 diabetes (drug-naïve or on ≤2 oral agents).[6]

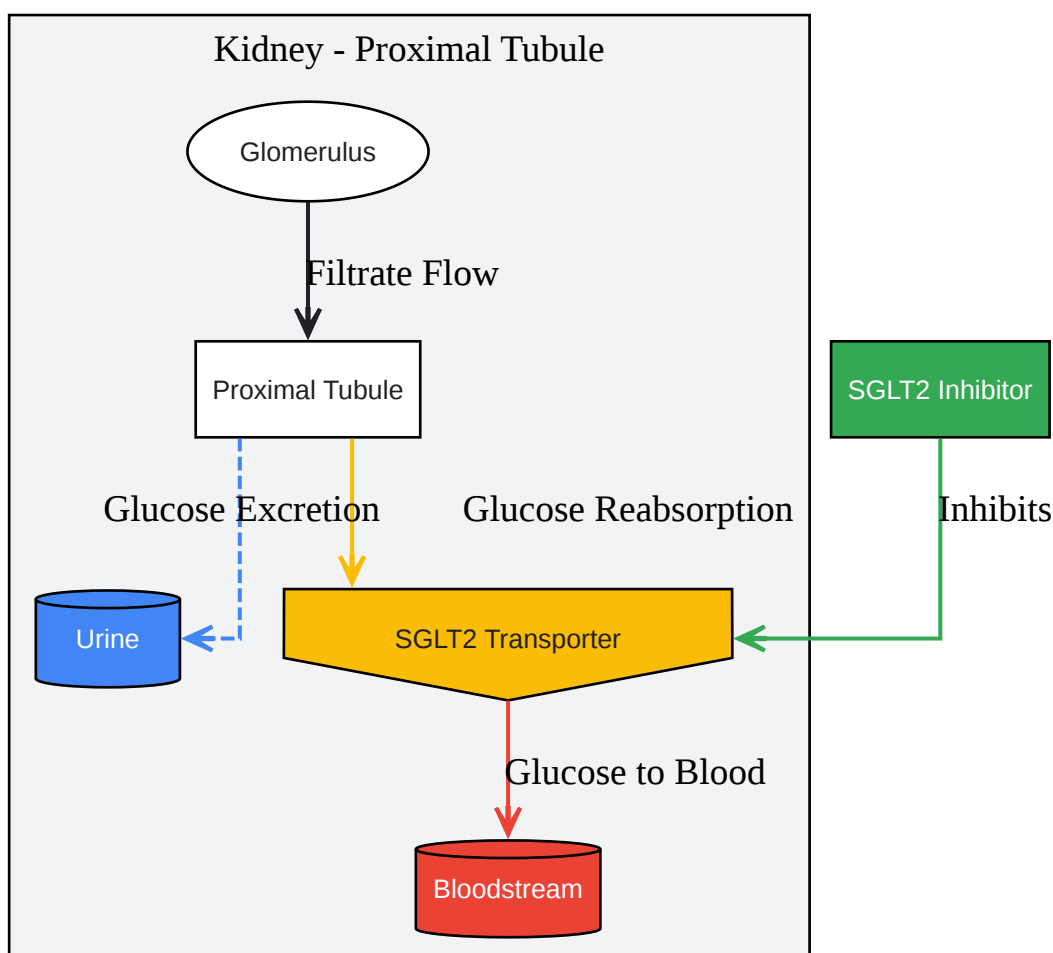
- Intervention: **Aleglitazar** (50 µg, 150 µg, 300 µg, or 600 µg daily), placebo, or open-label pioglitazone 45 mg daily for 16 weeks.[6]
- Primary Efficacy Endpoint: Change in glycosylated hemoglobin (HbA1c) concentration from baseline to the end of treatment.[6]
- Secondary Endpoints: Changes in lipid profiles and other safety parameters.[6]

Signaling Pathways and Experimental Workflows

Aleglitazar and Pioglitazone: PPAR Signaling Pathway

Aleglitazar acts as a dual agonist for both PPAR-α and PPAR-γ, while pioglitazone is a selective PPAR-γ agonist. Activation of these nuclear receptors leads to the regulation of genes involved in glucose and lipid metabolism.[20]





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References

- 1. [pharmacytimes.com](https://www.pharmacytimes.com) [pharmacytimes.com]
- 2. Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [vrn.nl](https://www.vrn.nl) [vrn.nl]

- 4. vectormine.com [vectormine.com]
- 5. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the dual peroxisome proliferator-activated receptor- α /gamma agonist aleglitazar on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. First Results from Phase 3 CANVAS Trial Show Canagliflozin as Add-on Therapy to Insulin Lowered Blood Sugar Levels in Patients with Type 2 Diabetes at an Elevated Risk for Cardiovascular Disease [[jnj.com](https://www.jnj.com)]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. ajmc.com [ajmc.com]
- 12. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. adameetingnews.org [adameetingnews.org]
- 17. diabetesonthenet.com [diabetesonthenet.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. cvia-journal.org [cvia-journal.org]
- 20. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
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